molecular formula C13H21Cl3N2 B2660360 [1-(2-Chlorobenzyl)piperidin-4-yl]methanamine dihydrochloride CAS No. 1286274-78-9

[1-(2-Chlorobenzyl)piperidin-4-yl]methanamine dihydrochloride

Cat. No.: B2660360
CAS No.: 1286274-78-9
M. Wt: 311.68
InChI Key: RKERFNWLCLMYCJ-UHFFFAOYSA-N
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Description

“[1-(2-Chlorobenzyl)piperidin-4-yl]methanamine dihydrochloride” is a chemical compound with diverse applications in scientific research. This compound exhibits great potential as a precursor for the synthesis of various pharmacologically active molecules, making it invaluable in drug discovery and development. It has a CAS Number of 1286273-09-3 .


Molecular Structure Analysis

The molecular formula of this compound is C13H19ClN2.2ClH . The InChI code is 1S/C13H19ClN2.2ClH/c14-13-3-1-12(2-4-13)10-16-7-5-11(9-15)6-8-16;;/h1-4,11H,5-10,15H2;2*1H . This information can be used to derive the molecular structure of the compound.


Physical and Chemical Properties Analysis

The compound has a molecular weight of 311.68 . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Pharmacodynamic and Pharmacokinetic Properties

Research on compounds structurally related to "[1-(2-Chlorobenzyl)piperidin-4-yl]methanamine dihydrochloride" such as Cisapride, a substituted piperidinyl benzamide, highlights their significance in facilitating or restoring motility across the gastrointestinal tract. Cisapride's mechanism of action, thought to involve the enhancement of acetylcholine release in the myenteric plexus, illustrates the potential of related compounds in treating gastrointestinal motility disorders without central depressant or antidopaminergic effects (McCallum, Prakash, Campoli-Richards, & Goa, 2012).

Neuropharmacological Applications

The study of dopamine D2 receptor ligands, including arylcyclohexylamines and derivatives, underscores the therapeutic potential in neuropsychiatric disorders such as schizophrenia, Parkinson's disease, depression, and anxiety. The identification of specific pharmacophoric areas critical for high D2 receptor affinity emphasizes the importance of structural analogues like "this compound" in developing novel treatments for these conditions (Jůza et al., 2022).

Metabolism and Drug Interactions

Research into the metabolism of arylpiperazine derivatives, which are clinically used for depression, psychosis, or anxiety treatment, has revealed extensive metabolic processes including CYP3A4-dependent N-dealkylation. These findings are crucial for understanding the systemic metabolism of "this compound" and its potential interactions with other pharmaceuticals, offering insights into optimizing therapeutic efficacy and safety (Caccia, 2007).

Environmental Toxicology

The presence of nitrosamines, such as N-nitrosodimethylamine (NDMA), in water technology has raised concerns due to their potent oxidizing and chlorinating properties. Studies focused on the reactions of these compounds with organic food constituents and their potential health risks highlight the need for research on related chemicals, including "this compound," to assess their environmental impact and safety (Fukayama, Tan, Wheeler, & Wei, 1986).

Properties

IUPAC Name

[1-[(2-chlorophenyl)methyl]piperidin-4-yl]methanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19ClN2.2ClH/c14-13-4-2-1-3-12(13)10-16-7-5-11(9-15)6-8-16;;/h1-4,11H,5-10,15H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKERFNWLCLMYCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN)CC2=CC=CC=C2Cl.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21Cl3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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